1-(2H-1,3-benzodioxole-5-carbonyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide
Description
This compound features a benzodioxole moiety linked to an azetidine-3-carboxamide scaffold, with a 2-methylthiazole substituent on the phenyl ring.
Properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-13-23-18(11-30-13)14-3-2-4-17(7-14)24-21(26)16-9-25(10-16)22(27)15-5-6-19-20(8-15)29-12-28-19/h2-8,11,16H,9-10,12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKLYMIFNXATJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3CN(C3)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the thiazole ring: This involves the condensation of α-haloketones with thiourea.
Formation of the azetidine ring: This can be synthesized through the cyclization of β-amino alcohols with appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution can be facilitated by using reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring would yield quinones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying enzyme interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural analogs and their distinguishing features:
Key Findings from Comparative Studies
Benzodioxole vs. Benzothiazole/Biphenyl Moieties: The benzodioxole group in the target compound may confer enhanced electron-rich character compared to benzothiazole or biphenyl systems, influencing binding to hydrophobic pockets in target proteins .
Azetidine vs. Piperidine/Oxadiazole Cores :
- The azetidine ring’s smaller ring size (4-membered vs. 6-membered piperidine) imposes greater conformational rigidity, which may improve binding affinity but reduce synthetic accessibility .
- Oxadiazole-containing analogs (e.g., C22H18N4O2S) demonstrate higher thermal stability due to their aromatic heterocyclic core .
Thiazole Substituent Variations :
- The 2-methylthiazole group in the target compound likely enhances lipophilicity compared to cyclopropyl- or unsubstituted thiazoles, impacting pharmacokinetic properties such as oral bioavailability .
Methodological Considerations
Biological Activity
The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide , identified by its CAS number 2097859-11-3 , has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
Molecular Information
- Molecular Formula : C23H23N3O5
- Molecular Weight : 421.45 g/mol
- CAS Number : 2097859-11-3
Chemical Structure
The compound features a complex structure that includes a benzodioxole moiety, a thiazole ring, and an azetidine core, which are crucial for its biological activity.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. A study highlighted the synthesis of benzodioxole derivatives and their evaluation against various cancer cell lines. Notably, compounds structurally related to our target compound demonstrated promising results in inhibiting cancer cell proliferation.
Table 1: Anticancer Activity of Benzodioxole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| IIa | HeLa | 26 |
| IIc | CEM | 0.68 |
| IId | L1210 | 65 |
Antidiabetic Potential
In vivo studies have shown that certain benzodioxole derivatives possess α-amylase inhibitory activity, suggesting potential applications in diabetes management. For instance, one derivative exhibited an IC50 value of 0.68 µM , indicating strong enzyme inhibition with minimal cytotoxic effects on normal cells.
Table 2: α-Amylase Inhibition Studies
| Compound | IC50 (µM) | Effect on Normal Cells |
|---|---|---|
| IIc | 0.68 | IC50 > 150 |
| IId | 2.57 | IC50 > 150 |
The mechanism through which these compounds exert their biological effects is primarily through interaction with specific molecular targets involved in cancer and metabolic pathways. The presence of the amide bond in the structure is crucial for maintaining the compound's ability to engage in hydrogen bonding with target proteins.
Case Study: Docking Studies
In silico docking studies have demonstrated that the compound can effectively bind to ATP-binding sites of key enzymes involved in tumor growth and progression. This binding is facilitated by polar interactions with amino acid residues such as Glu1127 and Lys1110.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
